Norbolethone is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Norbolethone, also known as 13-ehdpo or genabol, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Norbolethone is considered to be a practically insoluble (in water) and relatively neutral molecule. Norbolethone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, norbolethone is primarily located in the membrane (predicted from logP) and cytoplasm.
Norbolethone
CAS No.: 797-58-0
Cat. No.: VC0007025
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797-58-0 |
|---|---|
| Molecular Formula | C21H32O2 |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
| Standard InChI Key | FTBJKONNNSKOLX-XUDSTZEESA-N |
| Isomeric SMILES | CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |
| SMILES | CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
| Canonical SMILES | CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Norbolethone (IUPAC name: 17α-ethyl-18-methyl-19-nortestosterone) features a modified steroid nucleus characterized by:
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19-nor configuration: Absence of the C19 methyl group typical in testosterone derivatives
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17α-ethyl substitution: Enhances oral bioavailability and anabolic potency
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Δ⁴-3-keto system: Common to most anabolic-androgenic steroids (AAS)
The molecular weight of 316.48 g/mol and melting point range of 144–145°C reflect its crystalline solid state under standard conditions. Stereochemical complexity arises from six defined stereocenters, creating multiple diastereomers with potential pharmacological variations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₂O₂ | |
| Exact Mass | 316.4776 Da | |
| Melting Point | 144–145°C | |
| LogP (Predicted) | 4.82 | |
| Hydrogen Bond Donors | 1 (17β-hydroxyl) | |
| Hydrogen Bond Acceptors | 2 (3-keto, 17β-hydroxyl) |
Spectroscopic Signatures
Mass spectrometric analysis reveals characteristic fragmentation patterns:
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Base peak at m/z 144.1 corresponding to the stabilized carbocation after D-ring cleavage
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Diagnostic ions at m/z 73.2 and 75.1 from side chain fragmentation
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Molecular ion cluster ([M+H]⁺) observed at m/z 317.2 in positive ionization mode
Historical Development and Clinical Trajectory
Pharmaceutical Origins
Wyeth Laboratories developed norbolethone during the 1960s anabolic steroid research boom, with initial clinical trials investigating:
Phase I studies demonstrated 2.3× greater anabolic-to-androgenic ratio than testosterone in rodent models , though human trials revealed dose-dependent hepatotoxicity that halted further development .
Emergence in Sports Doping
The 2002 BALCO scandal revealed norbolethone's illicit use by athletes, marking several firsts:
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First AAS identified via longitudinal biomarker monitoring rather than parent compound detection
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Catalyst for implementing athlete biological passports in anti-doping programs
Retrospective analysis of 2000 Olympic samples identified norbolethone metabolites in 0.8% of competitors, predating its official identification by 18 months .
Pharmacological Mechanisms
Androgen Receptor Interactions
Norbolethone exhibits selective androgen receptor modulation through:
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High-affinity binding (Kd = 0.8 nM) to the ligand-binding domain
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Enhanced coactivator recruitment compared to testosterone
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Tissue-specific activation favoring muscle over prostate tissue
Table 2: Relative Binding Affinities
| Steroid | AR Binding Affinity | Anabolic Potency |
|---|---|---|
| Testosterone | 1.0 (Reference) | 1.0 |
| Norbolethone | 2.3 | 3.1 |
| Stanozolol | 0.7 | 2.8 |
Metabolic Effects in Model Systems
A 1966 porcine study demonstrated dose-dependent impacts on body composition :
Table 3: Swine Growth Parameters (56-day trial)
| Parameter | Control | 10 mg/day | Δ% |
|---|---|---|---|
| Daily Gain (kg) | 0.68 | 0.71 | +4.4 |
| Feed Conversion Ratio | 3.2:1 | 2.9:1 | -9.4 |
| Carcass Lean (%) | 54.3 | 58.1 | +7.0 |
| Liver Weight (g/kg BW) | 24.1 | 31.8 | +31.9 |
The study revealed paradoxical protein-level interactions – steroid efficacy diminished with high-protein diets (18% CP), suggesting receptor saturation effects .
Analytical Detection Challenges
Metabolite Profiling
The 2015 World Anti-Doping Agency (WADA) technical document specifies monitoring these diagnostic metabolites:
Table 4: GC-MS/MS Parameters for M1 Detection
| Transition (m/z) | Collision Energy | S/N Ratio | MRPL |
|---|---|---|---|
| 144.1 → 73.2 | 12 eV | 16:1 | 1.25 ng/mL |
| 144.1 → 75.1 | 14 eV | 106,549 |
Immunoassay Cross-Reactivity
Commercial AAS screens show ≤12% cross-reactivity with norbolethone metabolites, necessitating confirmatory HRMS analysis . The 2025 WADA prohibited list classifies it under S1.1b (exogenous AAS) with a minimum required performance level (MRPL) of 1 ng/mL for metabolite M1 .
Regulatory Landscape and Current Status
Scheduling under the 2024 Controlled Substances Act:
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WADA Status: Prohibited at all times (in/out of competition)
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EU Classification: Prescription-only, no approved therapeutic indications
Pharmaceutical patents expired in 1988, though no generic formulations exist due to lack of approved applications . Current research focuses on its role as:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume